1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
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Description
MTPE is a chemical compound with a unique molecular structure. It has gained significant attention in the scientific community. The molecular formula of MTPE is C19H21ClN2O3 and it has a molecular weight of 360.84.
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, intermediate 4 was prepared by a cyclization reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one . The pyridyl nitrogen in bicyclopyrone has the effect of reducing hydrophobicity and increasing acidity .
Scientific Research Applications
Synthesis and Antibacterial Activity
- Microwave-Assisted Synthesis: This compound, synthesized under microwave irradiation, shows potential in forming new compounds with antibacterial properties (Merugu, Ramesh & Sreenivasulu, 2010).
- Antibacterial Properties: Compounds synthesized with this structure demonstrate significant antibacterial activities, highlighting its potential in the development of new antimicrobial agents (Merugu, Ramesh & Sreenivasulu, 2010).
Molecular Characterization and Stability
- Spectroscopic Characterization: The compound has been characterized using various spectroscopic methods like IR, NMR, and MS studies, contributing to a better understanding of its molecular structure (Govindhan et al., 2017).
- Crystal Structure Analysis: Understanding its crystal structure aids in comprehending its molecular interactions and stability, crucial for further applications in scientific research (Lakshminarayana et al., 2009).
Biological Applications
- Cytotoxic Studies: Evaluating the cytotoxicity of synthesized compounds provides insights into their potential biological effects and applications (Govindhan et al., 2017).
- Wound-Healing Potential: Some derivatives of this compound have shown significant in vivo wound-healing activity, indicating its potential in medical applications (Vinaya et al., 2009).
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-4-2-5-16(12-14)24-13-18(23)22-10-7-15(8-11-22)25-19-17(20)6-3-9-21-19/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOHHRFKICSRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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